molecular formula C17H20N4O5 B11425706 diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 828273-96-7

diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No.: B11425706
CAS No.: 828273-96-7
M. Wt: 360.4 g/mol
InChI Key: JLMLZZCPLJFKRH-UHFFFAOYSA-N
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Description

Diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a 1,2,3-triazole derivative featuring a 4-methylphenylamino substituent and two ester groups at positions 4 and 3.

Properties

CAS No.

828273-96-7

Molecular Formula

C17H20N4O5

Molecular Weight

360.4 g/mol

IUPAC Name

diethyl 1-[2-(4-methylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate

InChI

InChI=1S/C17H20N4O5/c1-4-25-16(23)14-15(17(24)26-5-2)21(20-19-14)10-13(22)18-12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3,(H,18,22)

InChI Key

JLMLZZCPLJFKRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=N1)CC(=O)NC2=CC=C(C=C2)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Procedure:

  • Azide Synthesis :

    • 4-Methylphenyl isocyanate reacts with ethyl 2-azidoacetate in THF under reflux to form the corresponding azide intermediate.

    • Reagents : Ethyl 2-azidoacetate, 4-methylphenyl isocyanate, THF.

    • Conditions : 60°C, 12 h.

  • Cycloaddition :

    • Diethyl acetylenedicarboxylate (DEAD) reacts with the azide in the presence of Cu(I) catalyst.

    • Reagents : DEAD, CuSO₄·5H₂O, sodium ascorbate, DMF/H₂O (3:1).

    • Conditions : Room temperature, 24 h.

    • Yield : 68–75%.

  • Amide Coupling :

    • The intermediate triazole-4,5-dicarboxylate is treated with 4-methylaniline using EDCI/HOBt in DMF.

    • Reagents : EDCI, HOBt, 4-methylaniline.

    • Conditions : 0°C → RT, 6 h.

    • Yield : 82%.

Key Data:

StepReagentsSolventTemp.TimeYield
1Ethyl 2-azidoacetate, 4-methylphenyl isocyanateTHF60°C12 h85%
2DEAD, CuSO₄·5H₂ODMF/H₂ORT24 h72%
3EDCI, HOBt, 4-methylanilineDMFRT6 h82%

Advantages : High regioselectivity (1,4-triazole), scalable.
Limitations : Requires toxic azide intermediates.

Cyclocondensation of Hydrazines with Dicarbonyl Esters

This one-pot method avoids azide handling by using hydrazine derivatives.

Procedure:

  • Hydrazine Formation :

    • Diethyl 2-oxomalonate reacts with 4-methylphenylhydrazine in ethanol under reflux.

    • Reagents : Diethyl 2-oxomalonate, 4-methylphenylhydrazine.

    • Conditions : Reflux, 8 h.

  • Cyclization :

    • The hydrazine intermediate undergoes cyclocondensation with ammonium acetate in acetic acid.

    • Reagents : NH₄OAc, AcOH.

    • Conditions : 100°C, 4 h.

    • Yield : 65%.

  • Esterification :

    • The carboxylic acid intermediate is esterified with ethanol and H₂SO₄.

    • Reagents : EtOH, H₂SO₄.

    • Conditions : Reflux, 6 h.

    • Yield : 78%.

Key Data:

StepReagentsSolventTemp.TimeYield
1Diethyl 2-oxomalonate, 4-methylphenylhydrazineEtOHReflux8 h70%
2NH₄OAc, AcOHAcOH100°C4 h65%
3EtOH, H₂SO₄EtOHReflux6 h78%

Advantages : Avoids azides; cost-effective.
Limitations : Lower yields due to side reactions.

Microwave-Assisted Synthesis

This method accelerates reaction times using microwave irradiation.

Procedure:

  • Triazole Formation :

    • DEAD and 4-methylphenyl azide react in a microwave reactor with Cu(I) catalyst.

    • Reagents : DEAD, 4-methylphenyl azide, CuI.

    • Conditions : 100 W, 120°C, 20 min.

    • Yield : 88%.

  • Amide Coupling :

    • The triazole intermediate reacts with 4-methylaniline via ultrasonic-assisted coupling.

    • Reagents : DCC, DMAP, CH₂Cl₂.

    • Conditions : Ultrasonic bath, 30 min.

    • Yield : 90%.

Key Data:

StepReagentsConditionsTimeYield
1DEAD, 4-methylphenyl azide, CuIMicrowave, 120°C20 min88%
2DCC, DMAP, 4-methylanilineUltrasonic, CH₂Cl₂30 min90%

Advantages : Rapid synthesis; high yields.
Limitations : Specialized equipment required.

Comparative Analysis of Methods

MethodYieldTimeCostScalability
Huisgen Cycloaddition72–82%42 hHighIndustrial
Cyclocondensation65–78%18 hLowLab-scale
Microwave-Assisted88–90%50 minModeratePilot-scale

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the triazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds with triazole scaffolds exhibit significant anticancer properties. Diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate has been evaluated for its ability to inhibit cancer cell proliferation. Studies show that triazole derivatives can interact with various molecular targets involved in cancer signaling pathways, potentially leading to apoptosis in tumor cells.

Mechanism of Action
The mechanism of action involves the compound's ability to bind to enzymes and receptors that regulate cell growth and survival. For instance, interaction studies have demonstrated that this compound can inhibit specific kinases involved in cancer progression, making it a candidate for further development as an anticancer agent .

Case Study: Breast Cancer
A notable case study examined the effects of triazole derivatives on breast cancer cell lines. The study found that this compound significantly reduced cell viability compared to controls. The efficacy was attributed to its ability to induce cell cycle arrest and apoptosis through mitochondrial pathways .

Agricultural Applications

Pesticidal Properties
Triazole compounds are known for their fungicidal properties. This compound has been investigated for its potential use as a pesticide. Its structural features allow it to interact with fungal enzymes critical for cell wall synthesis and metabolism.

Field Trials
Field trials have demonstrated that formulations containing this compound can effectively control various fungal pathogens in crops. For example, it showed promising results against powdery mildew and rust diseases in cereal crops . The compound's application led to improved crop yields and reduced reliance on conventional fungicides.

Materials Science

Polymer Chemistry
In materials science, this compound is explored as a building block for polymer synthesis. Its reactive functional groups enable it to participate in polymerization reactions, leading to the development of new materials with enhanced properties.

Nanocomposites
Research indicates that incorporating this compound into nanocomposites can improve mechanical strength and thermal stability. The resulting materials have potential applications in coatings and packaging due to their durability and resistance to environmental degradation .

Summary Table of Applications

Application Area Description Key Findings/Notes
Medicinal ChemistryAnticancer agent with potential kinase inhibition propertiesInduces apoptosis in breast cancer cells; significant reduction in viability
Agricultural SciencePesticidal properties against fungal pathogensEffective against powdery mildew; improved crop yields observed
Materials ScienceBuilding block for polymers and nanocompositesEnhances mechanical strength; potential for durable coatings

Mechanism of Action

The mechanism of action of diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound’s unique 4-methylphenylamino group distinguishes it from other triazole diesters. Key structural analogs include:

Compound Name Substituent at R Position Key Features
Target Compound 2-[(4-Methylphenyl)amino]-2-oxoethyl 4-methylphenyl group introduces steric bulk and potential π-π interactions
Dimethyl 1-(2-(4-(Benzothiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (6a) Benzothiazole-piperazine Enhanced anticancer activity due to benzothiazole’s DNA intercalation potential
Diethyl 1-((4-Methyl-2-phenyloxazolin-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate Oxazoline-methyl Antibacterial activity attributed to oxazoline’s hydrogen-bonding capability
Dimethyl 1-(2-oxo-2-phenylethyl)-1H-1,2,3-triazole-4,5-dicarboxylate (1a) Phenacyl (2-oxo-2-phenylethyl) Susceptible to regioselective ester reduction under NaBH₄

Key Observations :

  • Electron-Withdrawing Groups : Benzothiazole and phenyl groups increase electrophilicity, enhancing reactivity in cycloaddition reactions .
  • Steric Effects : Bulky substituents (e.g., 4-methylphenyl) may reduce reaction yields but improve photostability compared to smaller groups .

Key Trends :

  • Eco-Friendly Methods : Solvent-free protocols (e.g., for 6a) achieve higher yields and shorter reaction times .
  • Steric Hindrance : Bulky substituents (e.g., oxazoline) require extended reaction times .

Physicochemical Properties

Spectral Data Comparison
  • ¹H-NMR :
    • 6a (Dimethyl ester) : Methyl ester protons at δ 3.97–4.00 ppm as singlets .
    • 6b (Diethyl ester) : Ethyl protons as multiplets at δ 1.24–1.33 and 4.29–4.39 ppm .
    • Target Compound : Expected split signals for ethyl esters and 4-methylphenyl group (δ ~2.3 ppm for CH₃).
  • ¹³C-NMR :
    • Ester carbonyls resonate at δ 168.2–168.5 ppm across analogs .
Stability and Reactivity
  • Photolysis: Diethyl esters with electron-rich substituents (e.g., dimethylamino-naphthyl) degrade slower than phenyl analogs .
  • Reduction : Phenacyl-substituted triazoles (e.g., 1a) undergo regioselective ester reduction, whereas imidazole diesters are unreactive .

Biological Activity

Diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate (commonly referred to as the compound) is a member of the 1,2,3-triazole family, which has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the compound's biological activity, including antimicrobial properties, anticancer effects, and other pharmacological potentials.

Chemical Structure and Properties

The compound features a triazole ring that is functionalized with a diethyl ester and an amino group attached to a phenyl moiety. This structural diversity contributes to its biological activity. The molecular formula is C15_{15}H16_{16}N4_{4}O4_{4}, with a molecular weight of approximately 320.31 g/mol.

Antimicrobial Activity

Research indicates that derivatives of 1,2,3-triazoles exhibit significant antimicrobial properties. The compound has been evaluated against various bacterial strains:

Bacterial Strain Activity
Staphylococcus aureusModerate activity
Escherichia coliModerate activity
Bacillus cereusModerate activity
Enterococcus faecalisModerate activity

In studies, compounds with similar structures have shown effective inhibition against these microorganisms, suggesting that this compound may exhibit comparable antimicrobial properties .

Anticancer Potential

The compound has also been investigated for its anticancer properties. Research on related triazole derivatives has demonstrated their ability to inhibit cancer cell proliferation through mechanisms such as thymidylate synthase inhibition. For instance:

  • Thymidylate Synthase Inhibition : Compounds in the same class have shown IC50_{50} values ranging from 1.95 to 4.24 μM against various cancer cell lines .

This suggests that this compound may also possess significant anticancer activity.

The biological activities of triazole derivatives can often be attributed to their ability to interact with specific enzymes or receptors within microbial or cancerous cells. The presence of the triazole ring is crucial for:

  • Enzyme Inhibition : Many triazoles act as enzyme inhibitors by mimicking substrates or binding to active sites.
  • Cell Membrane Disruption : Some derivatives can integrate into bacterial membranes, leading to increased permeability and cell death.

Case Studies

Several case studies highlight the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy : A study on triazole derivatives reported significant antimicrobial activity against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus), showcasing the potential application in treating antibiotic-resistant infections .
  • Cancer Cell Lines : Another investigation demonstrated that triazole-based compounds exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic window for further development .

Q & A

Q. What synthetic routes are commonly employed for preparing diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate?

The compound is synthesized via 1,3-dipolar cycloaddition between azide precursors (e.g., 4-(azidomethyl)-4-methyl-2-phenyl-4,5-dihydrooxazole) and diethyl acetylenedicarboxylate. Key steps include:

  • Reagent stoichiometry : Equimolar ratios (0.65 mmol each) under solvent-free or acetone-based conditions .
  • Purification : Recrystallization from ether–hexane or CHCl3 yields pure crystals (75% yield) .
  • Characterization : Confirmed by 1H^{1}\text{H} NMR (e.g., δ 3.8–5.4 ppm for ester and triazole protons), 13C^{13}\text{C} NMR (e.g., 158.73 ppm for carbonyl groups), and MS ([M+1]+^+ = 387) .

Q. How is the regioselectivity of the triazole ring formation ensured during synthesis?

Regioselectivity is governed by substrate design and reaction conditions :

  • Copper-free click chemistry (e.g., strain-promoted azide-alkyne cycloaddition) avoids regiochemical ambiguity .
  • Steric and electronic effects of substituents (e.g., electron-withdrawing ester groups) favor 1,4-disubstituted triazoles, as confirmed by X-ray crystallography .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy :
    • 1H^{1}\text{H} NMR identifies ethyl ester protons (δ 1.24–4.39 ppm) and triazole/amide NH signals (δ 7.4–10.8 ppm) .
    • 13C^{13}\text{C} NMR confirms carbonyl carbons (δ 158–168 ppm) and triazole ring carbons (δ 127–139 ppm) .
  • Mass spectrometry : ESI-MS or EI-MS detects molecular ion peaks (e.g., [M+1]+^+ = 387) and fragmentation patterns .

Q. How is crystallographic data used to resolve structural ambiguities?

Single-crystal X-ray diffraction provides bond lengths , angles , and packing interactions :

  • Triazole ring planarity : RMS deviation = 0.0034 Å, with dihedral angles of 70.14° relative to aromatic substituents .
  • Hydrogen bonding : O–H⋯O and C–H⋯N interactions stabilize the crystal lattice, as seen in CHCl3-grown crystals .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent-free synthesis : Reduces side reactions and improves yield (e.g., 75% vs. 65% in solvent-based methods) .
  • Catalyst screening : Copper(I) catalysts (e.g., CuI) enhance cycloaddition rates but may introduce metal contamination .
  • Temperature control : Reflux in acetone (12–16 h) balances reaction completion and decomposition risks .

Q. What computational methods validate the compound’s electronic structure and reactivity?

  • DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to explain electrophilic/nucleophilic sites.
  • Molecular docking : Models interactions with biological targets (e.g., enzymes) using crystallographic data .

Q. How do structural modifications influence biological activity?

  • Ester group substitution : Replacing ethyl with methyl esters alters lipophilicity, impacting membrane permeability .
  • Triazole-amide linkage : Enhances hydrogen-bonding capacity, critical for antibacterial or anticancer activity .

Q. How should researchers address contradictions in reported synthetic yields or characterization data?

  • Reproducibility checks : Verify stoichiometry, solvent purity, and crystallization conditions .
  • Cross-validation : Use multiple techniques (e.g., NMR, MS, XRD) to confirm structural assignments .

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